N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
- Formation of the cyclobutyl ring through a cyclization reaction.
- Introduction of the chloro and cyano groups via substitution reactions.
- Coupling reactions to attach the nicotinamide and piperazine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulation of signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide analogs.
Other cyclobutyl-containing compounds: With similar structural features but different functional groups.
Properties
Molecular Formula |
C52H62ClN9O6S |
---|---|
Molecular Weight |
976.6 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-6-[4-[2-[5-[1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]ethyl]piperazin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C52H62ClN9O6S/c1-30(2)44(48(66)62-28-38(63)24-41(62)47(65)57-31(3)33-9-11-34(12-10-33)45-32(4)56-29-69-45)42-23-37(59-68-42)17-18-60-19-21-61(22-20-60)43-16-14-36(27-55-43)46(64)58-49-51(5,6)50(52(49,7)8)67-39-15-13-35(26-54)40(53)25-39/h9-16,23,25,27,29-31,38,41,44,49-50,63H,17-22,24,28H2,1-8H3,(H,57,65)(H,58,64)/t31-,38+,41-,44?,49?,50?/m0/s1 |
InChI Key |
HRMCHPZINQOIFC-DEMACNEKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)CCN5CCN(CC5)C6=NC=C(C=C6)C(=O)NC7C(C(C7(C)C)OC8=CC(=C(C=C8)C#N)Cl)(C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)CCN5CCN(CC5)C6=NC=C(C=C6)C(=O)NC7C(C(C7(C)C)OC8=CC(=C(C=C8)C#N)Cl)(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.